Nonyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C16H26O3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a nonyl group and a methyl group at the para position. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl 4-methylbenzene-1-sulfonate can be synthesized through the sulfonation of 4-methylbenzenesulfonic acid with nonyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 4-methylbenzenesulfonic acid and nonyl alcohol, are mixed in a reactor with a strong acid catalyst. The mixture is heated and stirred for several hours until the reaction is complete. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Nonyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: In the presence of water and a strong acid or base, this compound can hydrolyze to form 4-methylbenzenesulfonic acid and nonyl alcohol.
Oxidation: The nonyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or nucleophiles can be used under mild to moderate conditions.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 4-methylbenzenesulfonic acid and nonyl alcohol.
Oxidation: Nonyl carboxylic acids or aldehydes.
Scientific Research Applications
Nonyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate its effects on cell membranes and protein interactions.
Medicine: Studied for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of Nonyl 4-methylbenzene-1-sulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol Ethoxylates: Similar surfactant properties but differ in their environmental impact and biodegradability.
Sodium Dodecylbenzenesulfonate: Another surfactant with a different alkyl chain length and sodium counterion.
Octyl 4-methylbenzene-1-sulfonate: Similar structure but with an octyl group instead of a nonyl group.
Uniqueness
Nonyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a nonyl group and a methyl-substituted benzene ring, which provides distinct surfactant properties and chemical reactivity. Its ability to reduce surface tension and stabilize emulsions makes it valuable in various applications, from industrial processes to scientific research.
Properties
IUPAC Name |
nonyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3S/c1-3-4-5-6-7-8-9-14-19-20(17,18)16-12-10-15(2)11-13-16/h10-13H,3-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUGMZHCBXZVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562912 |
Source
|
Record name | Nonyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67334-34-3 |
Source
|
Record name | Nonyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.